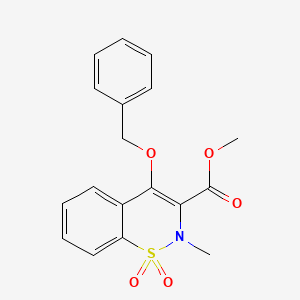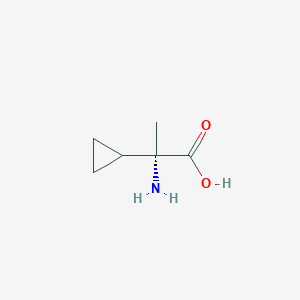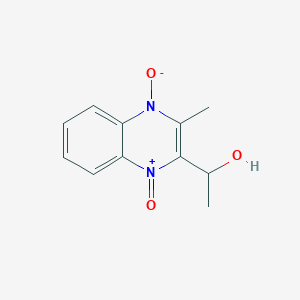
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine is an organic compound with a unique structure that includes an oxane ring substituted with dimethyl groups and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine typically involves the nucleophilic substitution of a suitable haloalkane with an amine. One common method is the reaction of 2-(6,6-dimethyloxan-2-yl)ethan-1-ol with a halogenating agent to form the corresponding haloalkane, followed by nucleophilic substitution with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to introduce halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The oxane ring may also contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine: This compound has a similar structure but with different substitution patterns on the oxane ring.
2-(4,4-Dimethyloxan-2-yl)ethan-1-amine: Another similar compound with variations in the position of the dimethyl groups.
Uniqueness
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
2-(6,6-dimethyloxan-2-yl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-7,10H2,1-2H3 |
InChIキー |
FRIMMWJSTDAAIE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(O1)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


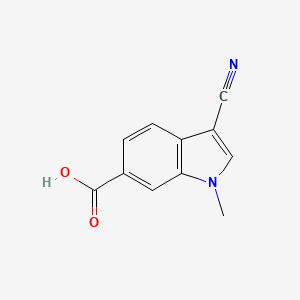

![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
amine hydrochloride](/img/structure/B13447911.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
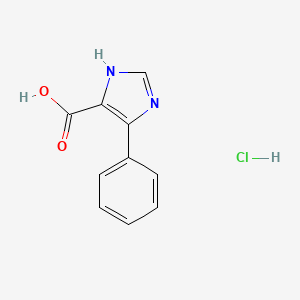
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)

![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
